molecular formula C8H8N2O B566846 (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol CAS No. 1346569-67-2

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol

Cat. No.: B566846
CAS No.: 1346569-67-2
M. Wt: 148.165
InChI Key: YQGCMJRNQWSSPL-UHFFFAOYSA-N
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Description

“(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol” is a heterocyclic compound . It has the empirical formula C8H8N2O and a molecular weight of 148.16 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCc1cnc2[nH]ccc2c1 . The InChI representation is 1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-4,11H,5H2,(H,9,10) .

Scientific Research Applications

  • Synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, which are used in the formation of dark blue polymers insoluble in organic solvents (Torosyan et al., 2019).

  • Self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols leading to bis(thienopyrrolyl)methanes (Torosyan et al., 2018).

  • The reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents, producing 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which have potential pharmaceutical applications (Kobayashi et al., 2011).

  • Studies on the photochemical behavior of some furo- and pyrrolo-[3,2-b]pyridin-2-ones, which have implications in the understanding of photochemical reactions (Jones & Phipps, 1975).

  • Synthesis and X-ray crystal structure analysis of a triple-stranded helical supramolecular complex formed between tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I), which can be used in material science and coordination chemistry (Lam et al., 1997).

  • Transformation of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines by the action of ethyl propynoate, leading to novel syntheses of 2-trifluoroacetyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocines, which have implications in medicinal chemistry (Voskresenskii et al., 2006).

  • Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one, a method that could be useful in the synthesis of complex organic molecules (Janvier et al., 2002).

Safety and Hazards

“(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol” is classified as a combustible solid . It is harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-4,9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGCMJRNQWSSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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